molecular formula C12H6Br4O B1530800 2,3',4,5-Tetrabromodiphenyl ether CAS No. 446254-37-1

2,3',4,5-Tetrabromodiphenyl ether

Cat. No. B1530800
M. Wt: 485.79 g/mol
InChI Key: OARGWSONVLGXQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3’,4,5-Tetrabromodiphenyl ether (PBDE-47) is a member of the polybrominated diphenyl ether (PBDE) class. PBDEs are halogenated compounds that have emerged as major environmental pollutants. PBDE-47 is one of the most prominent congeners detected in the environment, animal tissues, and human samples. It is commonly used as a brominated flame retardant in various consumer products .


Physical And Chemical Properties Analysis

  • Toxicity : PBDE-47 is toxic and persistent in the environment .

Scientific Research Applications

Metabolite Identification and Analysis

  • Identification of Hydroxylated Metabolites : Research on 2,2',4,4'-tetrabromodiphenyl ether (a close variant of 2,3',4,5-tetrabromodiphenyl ether) exposed to rats has led to the identification of various hydroxylated metabolites. These metabolites, including hydroxylated tetrabrominated and tribrominated diphenyl ethers, were structurally identified using gas chromatography-mass spectrometry (GC-MS) (Marsh, Athanasiadou, Athanassiadis, & Sandholm, 2006).

  • In Vitro Metabolism Studies : Studies have also examined the in vitro oxidative metabolism of compounds like 2,2',4,4'-tetrabromodiphenyl ether by liver microsomes from various animals. These studies help in understanding the metabolic pathways and the role of cytochrome P450 enzymes in the metabolism of these compounds (Zheng et al., 2015; Zheng et al., 2016).

Environmental Impact and Remediation

  • Environmental Persistence and Toxicity : Tetrabromodiphenyl ethers are known for their significant persistence, toxicity, and bioaccumulation in the environment. Studies have focused on the degradation of these compounds, exploring methods like the synergistic effect of ball-milled Al particles with vitamin B12 on the degradation in liquid systems (Yang et al., 2018).

  • Biodegradation by Microorganisms : The biodegradation potential of tetrabromodiphenyl ethers by microorganisms such as Achromobacter xylosoxidans has been investigated. This research is crucial for developing bioremediation strategies for contaminated environments (Wang et al., 2019).

Molecular and Structural Studies

  • Molecular Orbital Studies : Research has been conducted to understand the conformational properties of PBDEs (Polybrominated Diphenyl Ethers) using quantum chemical methods. This is important for assessing their environmental fate and risk (Hu et al., 2005).

  • Vibrational Spectroscopy and DFT Studies : Vibrational spectroscopic investigation and density functional theory (DFT) studies have been performed on 2,2',4,4'-tetrabromodiphenyl ether to analyze its structure and properties (Qiu et al., 2010).

Photocatalytic Degradation

  • Photocatalytic Degradation Studies : Research on the photocatalytic degradation of tetrabromodiphenyl ethers over catalysts like Ag/TiO2 has been conducted. These studies explore the mechanisms of degradation and potential applications in environmental remediation (Lei et al., 2016).

Synthesis and Characterization

  • Synthesis of PBDEs : The synthesis and characterization of various PBDE congeners, including tetrabromodiphenyl ethers, have been documented. This research provides valuable information on the physicochemical properties of these compounds (Marsh et al., 1999).

Safety And Hazards

  • Human Carcinogenicity : PBDE-47’s carcinogenic potential is evaluated based on weight-of-evidence judgments .

properties

IUPAC Name

1,2,4-tribromo-5-(3-bromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br4O/c13-7-2-1-3-8(4-7)17-12-6-10(15)9(14)5-11(12)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARGWSONVLGXQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OC2=CC(=C(C=C2Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90879888
Record name BDE-67
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90879888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3',4,5-Tetrabromodiphenyl ether

CAS RN

446254-37-1
Record name 2,3',4,5-Tetrabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BDE-67
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90879888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3',4,5-TETRABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J226H441K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3',4,5-Tetrabromodiphenyl ether
Reactant of Route 2
Reactant of Route 2
2,3',4,5-Tetrabromodiphenyl ether
Reactant of Route 3
Reactant of Route 3
2,3',4,5-Tetrabromodiphenyl ether
Reactant of Route 4
Reactant of Route 4
2,3',4,5-Tetrabromodiphenyl ether
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2,3',4,5-Tetrabromodiphenyl ether
Reactant of Route 6
Reactant of Route 6
2,3',4,5-Tetrabromodiphenyl ether

Citations

For This Compound
83
Citations
H Xu, C Feng, Y Cao, Y Lu, J Xi, J Ji, D Lu, XY Zhang… - Chemosphere, 2019 - Elsevier
2,2′,4,4′-Tetrabromodiphenyl ether (BDE-47) is a predominant polybromodiphenyl ether congener in the environment. Its absorption, excretion, and metabolism in animals have …
Number of citations: 7 www.sciencedirect.com
M Unger, L Asplund, G Marsh, Ö Gustafsson - Chemosphere, 2010 - Elsevier
A previously unidentified yet abundant substituted polybrominated diphenyl ether (PBDE) was isolated from a northern bottlenose whale (Hyperoodon ampullatus) found dead in the …
Number of citations: 14 www.sciencedirect.com
TF Bidleman, A Andersson, S Brugel… - … Science: Processes & …, 2019 - pubs.rsc.org
Marine macroalgae are used worldwide for human consumption, animal feed, cosmetics and agriculture. In addition to beneficial nutrients, macroalgae contain halogenated natural …
Number of citations: 14 pubs.rsc.org
S Simpson, MS Gross, JR Olson, E Zurek… - Analytical …, 2015 - ACS Publications
The COnductor-like Screening MOdel for Realistic Solvents (COSMO-RS) was used to predict the boiling points of several polybrominated diphenyl ethers (PBDEs) and methylated …
Number of citations: 14 pubs.acs.org
A Kierkegaard, A Bignert, U Sellström, M Olsson… - Environmental …, 2004 - Elsevier
Temporal trends of five tetra- to hexabromodiphenyl ethers [BDE47, BDE99, BDE100, BDE153 and BDE154) and two methoxy-tetraBDEs [6-methoxy-2,2′,4,4′- tetraBDE (6-MeO-…
Number of citations: 172 www.sciencedirect.com
S Moffatt - 2011 - open.library.ubc.ca
Polybrominated diphenyl ethers (PBDEs) are halogenated aromatic hydrocarbons that have been used as additive flame-retardants in a variety of consumer products since 1965. The …
Number of citations: 3 open.library.ubc.ca
K Haraguchi, Y Kotaki, JR Relox Jr… - Journal of agricultural …, 2010 - ACS Publications
Naturally produced brominated phenoxyphenols (OH-PBDEs) and phenoxyanisoles (MeO-PBDEs) were analyzed in aquatic plants (16 genera of green, brown, and red algae and …
Number of citations: 53 pubs.acs.org
K Haraguchi, Y Hisamichi, Y Kotaki… - … science & technology, 2009 - ACS Publications
Naturally produced halogenated bipyrroles (HBPs) and methoxylated tetraBDEs (MeO-tetraBDEs) are lipophilic and persistent, and therefore may bioaccumulate with higher trophic …
Number of citations: 54 pubs.acs.org
Q Xie, J Chen, H Zhao, X Wang, HB Xie - … Science: Processes & …, 2015 - pubs.rsc.org
Hydroxylated polyhalodiphenyl ethers (HO-PXDEs) are emerging aquatic pollutants. Previous studies have shown that HO-PXDEs can photogenerate dioxins and phenolic compounds. …
Number of citations: 7 pubs.rsc.org
H Liu, H Zhao, X Quan, Y Zhang, S Chen, H Zhao - Chemosphere, 2011 - Elsevier
Hydroxylated polybrominated diphenyl ethers (HO-PBDEs) have received significant attention due to their toxicities and universal presence in the environmental matrices. However, …
Number of citations: 36 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.